3-chloro-5-(dimethylamino)pyridine-4-carbonitrile
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Overview
Description
3-chloro-5-(dimethylamino)pyridine-4-carbonitrile is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the third position, a dimethylamino group at the fifth position, and a carbonitrile group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-(dimethylamino)pyridine-4-carbonitrile typically involves the chlorination of 5-(dimethylamino)pyridine-4-carbonitrile. One common method includes the use of thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 5-(dimethylamino)pyridine-4-carbonitrile in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-chloro-5-(dimethylamino)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The dimethylamino group can be oxidized to form N-oxides.
Reduction: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are utilized.
Major Products Formed:
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include N-oxides of the original compound.
Reduction: Products include primary amines derived from the reduction of the carbonitrile group.
Scientific Research Applications
3-chloro-5-(dimethylamino)pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, including polymers and coatings.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-chloro-5-(dimethylamino)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chloro group can participate in covalent bonding with nucleophilic sites on proteins, while the dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions. The carbonitrile group can act as a bioisostere for other functional groups, modulating the compound’s biological activity.
Comparison with Similar Compounds
3-chloro-4-(dimethylamino)pyridine: Similar structure but with the carbonitrile group replaced by a hydrogen atom.
5-chloro-2-(dimethylamino)pyridine-4-carbonitrile: Similar structure but with the chloro group at a different position.
3-bromo-5-(dimethylamino)pyridine-4-carbonitrile: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: 3-chloro-5-(dimethylamino)pyridine-4-carbonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the chloro group at the third position and the carbonitrile group at the fourth position provides distinct chemical properties that can be exploited in various applications.
Properties
CAS No. |
211571-68-5 |
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Molecular Formula |
C8H8ClN3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
3-chloro-5-(dimethylamino)pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H8ClN3/c1-12(2)8-5-11-4-7(9)6(8)3-10/h4-5H,1-2H3 |
InChI Key |
JZRYYEPFBZYQOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=CC(=C1C#N)Cl |
Purity |
95 |
Origin of Product |
United States |
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